molecular formula C6H9NO4 B6227535 1-methoxy-5-oxopyrrolidine-3-carboxylic acid CAS No. 1565379-07-8

1-methoxy-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B6227535
CAS No.: 1565379-07-8
M. Wt: 159.1
InChI Key:
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Description

The compound “1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a related compound . It has a molecular weight of 143.14 and is a solid in its physical form . Another related compound is "1- (2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes compounds similar to “1-methoxy-5-oxopyrrolidine-3-carboxylic acid”, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “1-methyl-5-oxopyrrolidine-3-carboxylic acid” is 1S/C6H9NO3/c1-7-3-4 (6 (9)10)2-5 (7)8/h4H,2-3H2,1H3, (H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives have been studied for their reactivity .


Physical and Chemical Properties Analysis

The physical form of “1-methyl-5-oxopyrrolidine-3-carboxylic acid” is solid . Its melting point is 152 .

Safety and Hazards

The safety information for “1-methyl-5-oxopyrrolidine-3-carboxylic acid” is available in its Material Safety Data Sheet (MSDS) .

Future Directions

Pyrrolidine derivatives are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methoxy-5-oxopyrrolidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, formation of the pyrrolidine ring, and oxidation of the intermediate to form the desired product.", "Starting Materials": ["L-glutamic acid", "methanol", "acetic anhydride", "triethylamine", "sodium bicarbonate", "2,5-dimethoxytetrahydrofuran", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "water"], "Reaction": ["Protection of the carboxylic acid group by reaction with methanol and acetic anhydride in the presence of triethylamine", "Formation of the pyrrolidine ring by reaction of the protected intermediate with 2,5-dimethoxytetrahydrofuran in the presence of sodium borohydride and hydrochloric acid", "Oxidation of the intermediate to form the desired product by reaction with potassium permanganate in the presence of sodium bicarbonate and water"] }

CAS No.

1565379-07-8

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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